molecular formula C16H19BrClNO2 B148812 5-Bromo-4-chloro-3-indolyl caprylate CAS No. 129541-42-0

5-Bromo-4-chloro-3-indolyl caprylate

Cat. No. B148812
CAS RN: 129541-42-0
M. Wt: 372.7 g/mol
InChI Key: QTWMXGHFXBQNEJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indolyl caprylate is a chromogenic substrate for esterase with C8 activity . It yields a blue precipitate upon cleavage .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chloro-3-indolyl caprylate is C16H19BrClNO2 . Its molecular weight is 372.68 g/mol .


Chemical Reactions Analysis

5-Bromo-4-chloro-3-indolyl caprylate is a substrate for esterase with C8 activity . When cleaved, it yields a blue precipitate .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-3-indolyl caprylate is a solid substance . It has a molecular weight of 372.68 g/mol . The storage temperature is -20°C .

Scientific Research Applications

Enzyme Detection and Labeling

5-Bromo-4-chloro-3-indolyl caprylate is a chromogenic substrate used in the detection of esterase activity. When cleaved by esterases, it yields a blue precipitate, which is useful for visualizing enzyme activity .

Cancer Research

This compound plays a significant role in cancer research, where it is used to detect and label enzymes that are pertinent to cancer cell metabolism and signaling pathways .

Drug Exploration

In the field of drug discovery, 5-Bromo-4-chloro-3-indolyl caprylate aids in the identification of potential drug targets by labeling enzyme activities within various biological pathways .

Blue-White Screening

A primary application of this compound is in blue-white screening, which is a molecular biology technique to detect functional β-galactosidase activity. This is often used to identify successful cloning in plasmids .

Histochemical Studies

It is also used for histochemical detection of β-galactosidase activity in fixed tissues, providing insights into gene expression patterns and cellular localization of this enzyme .

Diagnostic Industries

The compound is available on a large scale for use in the chemical, diagnostic, pharmaceutical, and related industries. It serves as a critical tool for various diagnostic assays .

Mechanism of Action

Target of Action

5-Bromo-4-chloro-3-indolyl caprylate is primarily targeted towards esterase enzymes . Esterases are a group of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in various biological processes, including the metabolism of lipids and proteins.

Mode of Action

The compound acts as a chromogenic substrate for esterase enzymes with C8 activity . When cleaved by the enzyme, it yields a blue precipitate . This color change can be used to detect the presence and activity of the enzyme, making it a valuable tool in biochemical research.

Result of Action

The primary result of the action of 5-Bromo-4-chloro-3-indolyl caprylate is the production of a blue precipitate upon cleavage by esterase enzymes . This allows for the detection and quantification of esterase activity in a given sample, providing valuable information about the metabolic state of the system under study.

Safety and Hazards

5-Bromo-4-chloro-3-indolyl caprylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-14(20)21-13-10-19-12-9-8-11(17)16(18)15(12)13/h8-10,19H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWMXGHFXBQNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394649
Record name 5-Bromo-4-chloro-3-indolyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129541-42-0
Record name 5-Bromo-4-chloro-1H-indol-3-yl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129541-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-3-indolyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129541-42-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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